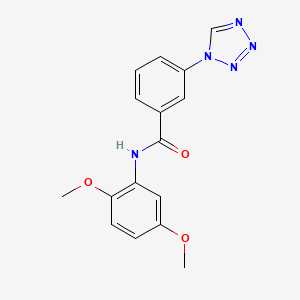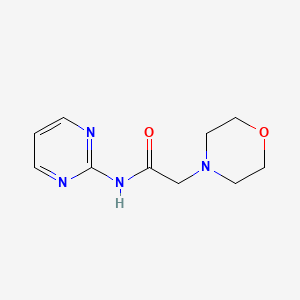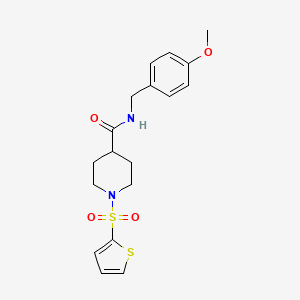
N-(2,5-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide, also known as DMPTB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMPTB belongs to the class of tetrazole-based compounds that have been extensively studied for their biological and pharmacological properties.
作用機序
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to act as a dopamine D3 receptor antagonist. This may lead to a decrease in dopamine release, which may explain its potential anticancer and anti-addictive effects.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential as a dopamine D3 receptor antagonist, which may have implications in the treatment of drug addiction and other mental disorders. However, further studies are needed to fully understand the biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide.
実験室実験の利点と制限
One advantage of using N-(2,5-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments is its potential as a building block for the synthesis of tetrazole-based polymers with potential applications in organic electronics and optoelectronics. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of N-(2,5-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide. One direction is to further investigate its potential anticancer activity and its mechanism of action. Another direction is to study its potential as a dopamine D3 receptor antagonist for the treatment of drug addiction and other mental disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide and its potential applications in material science.
合成法
N-(2,5-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide can be synthesized using various methods, including the reaction of 2,5-dimethoxyphenylamine with 1H-tetrazole-1-carboxylic acid, followed by coupling with benzoyl chloride. Another method involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate, followed by cyclization with sodium nitrite and hydrochloric acid to form 1H-tetrazole-1-yl-2,5-dimethoxybenzene. The final step involves the coupling of the resulting compound with benzoyl chloride to form N-(2,5-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, N-(2,5-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In pharmacology, N-(2,5-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has been studied for its potential as a dopamine D3 receptor antagonist, which may have implications in the treatment of drug addiction and other mental disorders. In material science, N-(2,5-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has been used as a building block for the synthesis of tetrazole-based polymers with potential applications in organic electronics and optoelectronics.
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-23-13-6-7-15(24-2)14(9-13)18-16(22)11-4-3-5-12(8-11)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHDYGOTFYQEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B5761563.png)
![8,9-dimethoxy-5,5-dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5761570.png)
![methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5761571.png)
![4-[2-(3-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5761584.png)
![5-bromo-N-[2-(dimethylamino)ethyl]-2-furamide](/img/structure/B5761591.png)


![N-[4-(cyanomethyl)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5761616.png)
![2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5761648.png)
![4-bromo-N-(4-ethoxyphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5761651.png)
![ethyl 5-amino-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B5761659.png)

![7-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5761665.png)
![6-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5761677.png)